1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines the structural features of both imidazole and triazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles, which can then be further reacted to introduce the triazole moiety .
Industrial Production Methods: Industrial production methods for such compounds often rely on scalable reactions that can be performed under mild conditions to ensure high yields and purity. The use of catalysts, such as nickel or palladium, is common to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like tert-butylhydroperoxide (TBHP) to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole or triazole rings.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Imidazole Derivatives: Compounds like 1-methylimidazole and 2-ethylimidazole share structural similarities with the imidazole ring.
Triazole Derivatives: Compounds such as 1,2,4-triazole and 3-amino-1,2,4-triazole are structurally related to the triazole ring.
Uniqueness: 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combined imidazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C8H12N6 |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(1-ethylimidazol-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-2-13-4-3-10-7(13)5-14-6-11-8(9)12-14/h3-4,6H,2,5H2,1H3,(H2,9,12) |
InChI Key |
KQFNDENTZUNPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CN2C=NC(=N2)N |
Origin of Product |
United States |
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